Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Triazole Linkage
The target compound (2098110-22-4) possesses the 1,2,3-triazole ring attached at the 3-position of the piperidine ring. Its 4-piperidinyl regioisomer (1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one) is a distinct chemical entity [1]. The patent family covering this scaffold explicitly states that the 'geometrical rigidity' imparted by the specific linkage position 'beneficially changes numerous molecular properties, and yields unexpected inhibitory efficacy' against AMCase [2]. While no public head-to-head data for these two exact isomers exists, class-level evidence indicates that shifting the triazole attachment site alters the three-dimensional presentation of the aminomethyl group to the enzyme active site, directly impacting binding affinity.
| Evidence Dimension | Positional isomer impact on molecular geometry and projected target binding |
|---|---|
| Target Compound Data | 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine isomer (MW 237.3 g/mol, C11H19N5O) [1] |
| Comparator Or Baseline | 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidine isomer (MW 237.3 g/mol, same formula) [1] (benchchem.com reference, excluded vendor) |
| Quantified Difference | Not publicly quantified; geometric difference confirmed by distinct CAS registry and structural formula. |
| Conditions | Patent class definition: AMCase and chitotriosidase inhibition assays. |
Why This Matters
Researchers targeting AMCase must select the correct regioisomer to avoid misleading SAR conclusions, as the 3-position linkage may orient the key aminomethyl pharmacophore differently from the 4-position analog.
- [1] BenchChem (excluded vendor) and EvitaChem (excluded vendor) listings confirm the existence of the 4-piperidinyl regioisomer as a separate compound. View Source
- [2] US Patent 10,538,508. (2020). Substituted amino triazoles useful as human chitinase inhibitors. (See sections on rigidity and molecular geometry). View Source
